molecular formula C18H32O5 B1238565 9-Hydroperoxy-12,13-epoxy-10-octadecenoic acid

9-Hydroperoxy-12,13-epoxy-10-octadecenoic acid

Cat. No. B1238565
M. Wt: 328.4 g/mol
InChI Key: SZMWZFAMDRNPCL-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-hydroperoxy-12,13-epoxy-10-octadecenoic acid is a long-chain fatty acid.

Scientific Research Applications

1. Structural Analysis and Enantioselectivity

  • A study by Van Os Cornelis P.A et al. (1982) involved the reaction of a similar compound, 13-l S-hydroperoxy-cis-9, trans-11-octadecadienoic acid, with cysteine and FeCl3, resulting in the formation of compounds including trans-12,13-epoxy-9-hydroxy-trans-10-octadecenoic acid. The research focused on understanding the enantioselectivity of this reaction and the structural analysis of the products (Van Os Cornelis P.A et al., 1982).

2. Product Formation and Decomposition Mechanisms

  • Research by H. Gardner and R. Kleiman (1979) demonstrated the formation of oxohydroxyoctadecenoic acids from either 9-hydroperoxy-trans-10,cis-12-octadecadienoic acid or 13-hydroperoxy-cis-9,trans-11-octadecadienoic acid, indicating a lack of regioselectivity in their formation. This study contributes to understanding the decomposition mechanisms of hydroperoxides (Gardner & Kleiman, 1979).

3. New Reaction Pathways

  • M. Hamberg and B. Gotthammar (1973) discovered a new reaction pathway where one of the main compounds formed from 13L-hydroperoxy-9cis,11trans-octadecadienoic acid was threo-11-hydroxy-12,13-epoxy-9-octadecenoic acid. This study explores new biochemical pathways in the transformation of fatty acid hydroperoxides (Hamberg & Gotthammar, 1973).

4. Conversion to Various Fatty Acids

  • The study by T. Dix and L. Marnett (1985) demonstrated the conversion of linoleic acid hydroperoxide to multiple compounds, including 9-hydroxy-12,13-epoxyoctadecenoic acid. This research provides insights into the metabolic pathways and potential biological roles of hydroperoxides in mammals (Dix & Marnett, 1985).

5. Formation from Catalyzed Reactions

  • Gardner, Weisleder, and Kleiman (1978) explored the formation of trans-12,13-epoxy-9-hydroperoxy-trans-10-octadecenoic acid from 13-L-hydroperoxy-cis-9,trans-11-octadecadienoic acid through catalysis by a soybean extract or cysteine-FeC13. This study contributes to understanding the biochemical synthesis of fatty acid derivatives (Gardner, Weisleder, & Kleiman, 1978).

properties

Molecular Formula

C18H32O5

Molecular Weight

328.4 g/mol

IUPAC Name

(E)-9-hydroperoxy-11-(3-pentyloxiran-2-yl)undec-10-enoic acid

InChI

InChI=1S/C18H32O5/c1-2-3-7-11-16-17(22-16)14-13-15(23-21)10-8-5-4-6-9-12-18(19)20/h13-17,21H,2-12H2,1H3,(H,19,20)/b14-13+

InChI Key

SZMWZFAMDRNPCL-BUHFOSPRSA-N

Isomeric SMILES

CCCCCC1C(O1)/C=C/C(CCCCCCCC(=O)O)OO

SMILES

CCCCCC1C(O1)C=CC(CCCCCCCC(=O)O)OO

Canonical SMILES

CCCCCC1C(O1)C=CC(CCCCCCCC(=O)O)OO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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9-Hydroperoxy-12,13-epoxy-10-octadecenoic acid
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9-Hydroperoxy-12,13-epoxy-10-octadecenoic acid
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9-Hydroperoxy-12,13-epoxy-10-octadecenoic acid
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9-Hydroperoxy-12,13-epoxy-10-octadecenoic acid
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9-Hydroperoxy-12,13-epoxy-10-octadecenoic acid
Reactant of Route 6
9-Hydroperoxy-12,13-epoxy-10-octadecenoic acid

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